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molecular formula C11H11NO2S B8310612 4-(4-Isothiocyanatophenyl)butyric acid

4-(4-Isothiocyanatophenyl)butyric acid

Cat. No. B8310612
M. Wt: 221.28 g/mol
InChI Key: KNYZWOWYFJTQBK-UHFFFAOYSA-N
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Patent
US08367857B2

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 4-(4-aminophenyl)butyric acid (0.27 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 1.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated, and the aqueous layer was extracted once with a solvent mixture of ethyl acetate (3 mL) and tetrahydrofuran (1 mL). The organic layers were combined and concentrated under reduced pressure to dryness. To the obtained residue, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added and thoroughly mixed. Thereafter, the insoluble matter was filtered off, and to the filtrate, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added and thoroughly mixed, and an insoluble matter was filtered off. The filtrates were combined, and 1M hydrochloric acid (5.0 mL) was added thereto. The precipitated solid was collected by filtration to obtain 4-(4-isothiocyanatophenyl)butyric acid as a colorless solid (0.23 g, yield: 69%, HPLC purity: 97%, HPLC retention time: 3.9 min). LC-MS ES-220(retention time: 4.3 min, condition 2).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:7][CH:6]=1.C(N(CC)CC)C.II.Cl.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.O>[N:4]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:10]=1)=[C:1]=[S:3] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.27 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
38 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.41 g
Type
reactant
Smiles
II
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the obtained reaction mixture
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for further 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with a solvent mixture of ethyl acetate (3 mL) and tetrahydrofuran (1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
To the obtained residue, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added
ADDITION
Type
ADDITION
Details
thoroughly mixed
FILTRATION
Type
FILTRATION
Details
Thereafter, the insoluble matter was filtered off
ADDITION
Type
ADDITION
Details
to the filtrate, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added
ADDITION
Type
ADDITION
Details
thoroughly mixed
FILTRATION
Type
FILTRATION
Details
an insoluble matter was filtered off
ADDITION
Type
ADDITION
Details
1M hydrochloric acid (5.0 mL) was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)CCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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